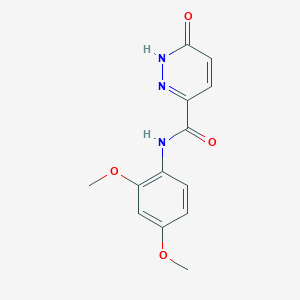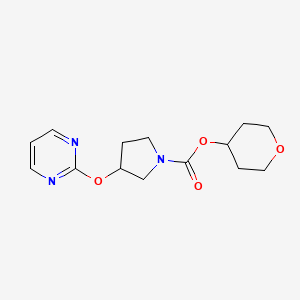
四氢-2H-吡喃-4-基 3-(嘧啶-2-氧基)吡咯烷-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate is a complex organic compound featuring a tetrahydropyran ring, a pyrimidinyl group, and a pyrrolidine carboxylate moiety
科学研究应用
Chemistry
In chemistry, tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound can serve as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of action of various biological targets.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific biological pathways makes it a candidate for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
作用机制
Mode of Action
Without specific information on the compound’s target, it’s challenging to describe its mode of action. Based on its structure, it’s possible that the compound could interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it could potentially interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s structure suggests it may have good permeability, which could potentially enhance its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details about how these factors might affect this compound are currently unknown .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a diester or diketone precursor.
Attachment of the Pyrimidinyl Group: This step often involves a nucleophilic substitution reaction where a pyrimidinyl halide reacts with the hydroxyl group of the pyrrolidine derivative.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is usually formed via an intramolecular cyclization reaction, often catalyzed by an acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine or tetrahydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl group, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyrimidine derivatives. Substitution reactions typically result in the replacement of leaving groups with nucleophiles, forming new C-N, C-S, or C-O bonds.
相似化合物的比较
Similar Compounds
Tetrahydro-2H-pyran-4-yl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate: Similar in structure but with a pyridinyl group instead of a pyrimidinyl group.
Tetrahydro-2H-pyran-4-yl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate: Features a pyrazinyl group, offering different electronic properties and reactivity.
Uniqueness
Tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrimidinyl group, in particular, allows for unique interactions with biological targets, differentiating it from similar compounds with pyridinyl or pyrazinyl groups.
属性
IUPAC Name |
oxan-4-yl 3-pyrimidin-2-yloxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c18-14(21-11-3-8-19-9-4-11)17-7-2-12(10-17)20-13-15-5-1-6-16-13/h1,5-6,11-12H,2-4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOWFWJSVRRYBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)OC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)
![Ethyl 5-[(2-bromophenyl)methoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2410901.png)
![Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2410904.png)
![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)
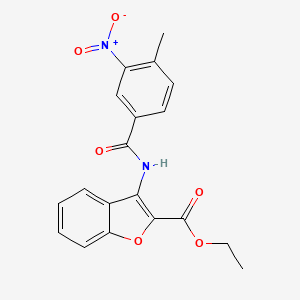
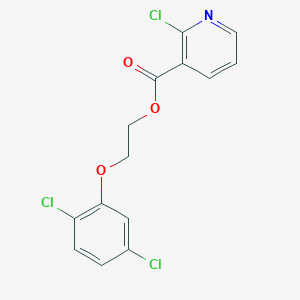

![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)
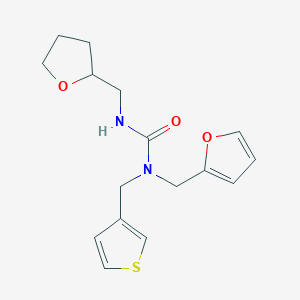
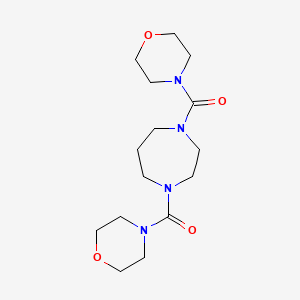
![N-(3,4-difluorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2410917.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)
